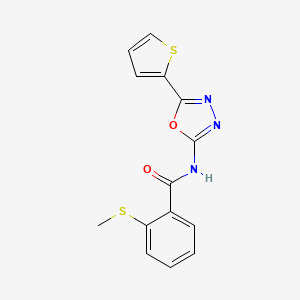

2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring an oxygen atom and two nitrogen atoms in a five-membered ring. This class of compounds is known for its diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of related N-substituted derivatives of 1,3,4-oxadiazole compounds has been reported in the literature. For instance, a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized through a multi-step process involving the conversion of phenyl acetic acid into various intermediates, culminating in the reaction with N-substituted-2-bromoacetamides . Although the specific synthesis of 2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which can be further substituted with various functional groups. Spectral techniques, such as NMR and IR spectroscopy, are typically employed to confirm the structures of these synthesized compounds . The presence of a thiophene ring as a substituent in the compound of interest suggests potential for increased electronic complexity and interactions due to the sulfur atom in the thiophene ring.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can involve interactions with various enzymes and biological targets. For example, synthesized compounds related to the compound of interest were screened against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase, indicating that these molecules can participate in biochemical reactions and may exhibit inhibitory activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide are not provided in the papers, it can be inferred that properties such as solubility, melting point, and stability would be influenced by the presence of the 1,3,4-oxadiazole core and the substituents attached to it. The use of water as a reaction medium for related compounds suggests a consideration for green chemistry principles and potentially impacts the solubility and environmental compatibility of these compounds .

科学的研究の応用

Crystal Structure and Biological Studies

Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, including compounds related to 2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide, were synthesized and characterized. These compounds displayed significant antibacterial activity against Staphylococcus aureus, alongside potent antioxidant activities. The crystal structures were analyzed using X-ray diffraction, and intermolecular hydrogen bonding patterns were examined. The impact of these compounds on biological activities highlights their potential for the development of new antimicrobial and antioxidant agents (Karanth et al., 2019).

Anticancer Evaluation

Research on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, including MCF-7, A549, Colo-205, and A2780. These findings suggest the potential of 2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide derivatives in anticancer drug development (Ravinaik et al., 2021).

Corrosion Inhibition Properties

A study on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid highlighted the potential of these compounds in industrial applications. The compounds showed a strong ability to form protective layers on metal surfaces, thus preventing corrosion. This suggests that derivatives of 2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide could be effective corrosion inhibitors, contributing to the longevity and durability of metal-based structures (Ammal et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-methylsulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S2/c1-20-10-6-3-2-5-9(10)12(18)15-14-17-16-13(19-14)11-7-4-8-21-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRLFZGUESSOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethylspiro[3.3]heptan-6-one](/img/structure/B2557906.png)

![2-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide](/img/structure/B2557914.png)

![Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)

![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557922.png)

![N-butyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2557924.png)

![(6-isobutoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2557928.png)